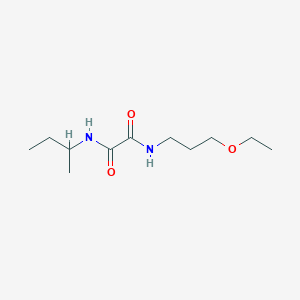

N'-butan-2-yl-N-(3-ethoxypropyl)oxamide

Description

N'-butan-2-yl-N-(3-ethoxypropyl)oxamide is a substituted oxamide derivative with the molecular formula C₁₃H₂₆N₂O₃. Its structure consists of an oxamide core (–NH–CO–CO–NH–) modified by two distinct substituents:

- N'-butan-2-yl: A branched four-carbon alkyl chain (sec-butyl group) attached to one nitrogen.

- N-(3-ethoxypropyl): A three-carbon propyl chain with an ethoxy (–O–C₂H₅) group at the terminal position, attached to the other nitrogen.

This compound’s design combines hydrophobic alkyl chains with a polar ethoxy group, influencing its solubility, crystallinity, and reactivity.

Properties

IUPAC Name |

N'-butan-2-yl-N-(3-ethoxypropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-4-9(3)13-11(15)10(14)12-7-6-8-16-5-2/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWCUUOHMZLEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)NCCCOCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Effects

Key structural variations among oxamides arise from the substituents on the nitrogen atoms. Below is a comparison of N'-butan-2-yl-N-(3-ethoxypropyl)oxamide with related compounds:

| Compound Name | Substituents | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Oxamide | –NH₂ on both nitrogens | C₂H₄N₂O₂ | Simplest oxamide; high crystallinity |

| N,N′-Dipropyloxamide | n-Propyl on both nitrogens | C₈H₁₆N₂O₂ | Linear alkyl chains; planar conformation |

| N,N'-Di-n-propyloxamide | n-Propyl on both nitrogens | C₈H₁₆N₂O₂ | Similar to dipropyloxamide; planar |

| Tetraethyloxamide | Ethyl on all four N positions | C₁₀H₂₀N₂O₂ | Fully alkylated; twisted conformation |

| This compound | Branched butyl + ethoxypropyl | C₁₃H₂₆N₂O₃ | Mixed substituents; potential for H-bonding |

Key Observations :

- Melting Points : Oxamide decomposes near 419°C due to strong intermolecular H-bonding, while alkylated derivatives (e.g., tetraethyloxamide) melt at ~50°C . This compound, with bulky substituents, likely has a lower melting point (~100–150°C) but retains some crystallinity due to the ethoxy group’s polarity.

- Solubility: Oxamide is poorly soluble in water. Alkyl substitution (e.g., tetraethyloxamide) increases solubility in nonpolar solvents . The ethoxy group in this compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely alkyl derivatives.

Spectroscopic Properties

- UV Absorption : Oxamides exhibit weak n→π* transitions (~310–240 nm) and intense π→π* transitions (~250–180 nm). Alkyl substitution red-shifts these transitions; for example, N,N'-di-n-propyloxamide shows a 6300 cm⁻¹ red shift compared to acetamide . The ethoxy group in this compound may further perturb electron distribution, altering absorption maxima.

- Hydrogen Bonding : Unlike tetraalkyl oxamides, this compound retains N–H groups, enabling H-bonding similar to N,N′-dipropyloxamide, which forms R₂²(10) motifs in crystals .

Functional and Application Differences

- Slow-Release Fertilizers : Oxamide itself is a slow-release nitrogen source due to low solubility and hydrolysis resistance . This compound’s larger substituents may further delay hydrolysis, enhancing nitrogen release longevity, though this requires experimental validation.

- The ethoxypropyl group in this compound could similarly interact with biomolecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.